molecular formula C20H16ClN3O3 B2386767 Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate CAS No. 1445771-47-0

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate

Cat. No.: B2386767
CAS No.: 1445771-47-0
M. Wt: 381.82
InChI Key: NAVYRBPBZCPQOW-UHFFFAOYSA-N
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Description

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group, an ethyl ester group, and a conjugated enone system linked to a chloropyridine moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenylhydrazine or a phenyl-substituted β-diketone.

    Formation of the enone system: This can be accomplished through aldol condensation reactions involving the appropriate aldehyde and ketone precursors.

    Attachment of the chloropyridine moiety: This step typically involves nucleophilic substitution reactions using 2-chloropyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The enone system can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The enone system can be reduced to form saturated ketones or alcohols.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s enone system can act as a Michael acceptor, reacting with nucleophilic sites on biological macromolecules, such as proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • 4-acetyl-2-chloropyridine
  • Ethyl 2-pyridylacetate

Uniqueness

Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloropyridine moiety, in particular, differentiates it from other pyrazole derivatives and contributes to its unique properties and applications.

Properties

IUPAC Name

ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-2-27-20(26)19-15(13-24(23-19)16-6-4-3-5-7-16)8-9-17(25)14-10-11-22-18(21)12-14/h3-13H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVYRBPBZCPQOW-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=CC(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C=C1/C=C/C(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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